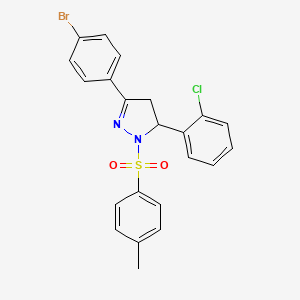

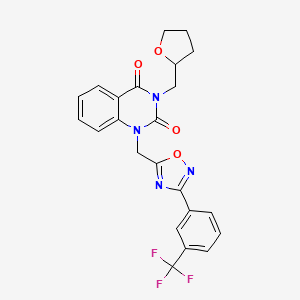

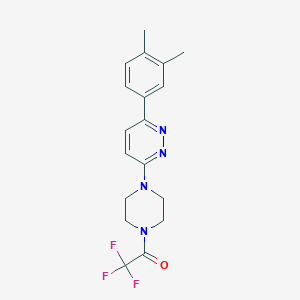

![molecular formula C17H17N3O2S2 B2506516 2-((6-メトキシベンゾ[d]チアゾール-2-イル)アミノ)-5,5-ジメチル-5,6-ジヒドロベンゾ[d]チアゾール-7(4H)-オン CAS No. 862975-45-9](/img/structure/B2506516.png)

2-((6-メトキシベンゾ[d]チアゾール-2-イル)アミノ)-5,5-ジメチル-5,6-ジヒドロベンゾ[d]チアゾール-7(4H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.

BenchChem offers high-quality 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

クオラムセンシング阻害剤

ベンゾチアゾール誘導体は、グラム陰性菌の強力な選択的lasBクオラムセンシング阻害剤であることが発見されています 。クオラムセンシングは、細菌の細胞間コミュニケーションを説明するためによく知られている用語です。 細菌は、クオラムセンシング経路を使用して、栄養素の利用可能性、防御機構などの外部因子に応答し、バイオフィルム形成、毒性因子の産生、その他の病原性などの宿主の毒性行動を調整します .

水銀検出用ケモセンサー

この化合物は、水中の水銀(II)イオンを迅速かつ選択的に検出するためのケモセンサーとして使用されてきました 。 ケモセンサーは、2:1の配位錯体の形成により、水銀(II)イオンと反応すると青色に変化します .

バイオチオール検出

この化合物は、水銀(II)と複合体化すると、水溶液中のシステイン(Cys)の定量に使用できます 。 チオール含有アミノ酸は、複合体の水銀イオンを優先的に配位し、青色の複合体の解離を引き起こし、ピンク色の染料を遊離させます .

抗菌活性

研究によると、ベンゾチアゾール誘導体は、さまざまな細菌酵素やタンパク質を阻害することにより、抗菌活性を示します.

抗ウイルス活性

ベンゾチアゾール誘導体は、抗ウイルス活性を示すことが示されています 。 これらは、さまざまなウイルスの出現と蔓延に関連する流行の発生の脅威のために、特に関連するようになってきました .

抗炎症剤

ベンゾチアゾール誘導体は、抗炎症作用を示すことが発見されています .

酵素阻害剤

ベンゾチアゾール誘導体は、酵素阻害剤として使用されてきました .

蛍光材料

作用機序

Target of Action

Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water .

Mode of Action

The compound, also known as a benzothiazole azo dye, has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Biochemical Pathways

The compound’s interaction with mercury (ii) ions suggests it may play a role in pathways related to heavy metal detection and detoxification .

Pharmacokinetics

Similar compounds have been used in aqueous solutions, suggesting they may be water-soluble and potentially bioavailable .

Result of Action

The result of the compound’s action is a color change in the presence of mercury (II) ions, indicating its potential use as a chemosensor . This color change is due to the formation of a 2:1 coordination complex with the mercury (II) ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of mercury (II) ions in the environment triggers the compound’s color change . The compound’s efficacy as a chemosensor may also be influenced by factors such as pH, temperature, and the presence of other ions .

生化学分析

Biochemical Properties

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of coordination complexes, which can alter the activity of the enzymes and affect the overall biochemical reaction .

Cellular Effects

The effects of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity and cellular effects .

特性

IUPAC Name |

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-5-4-9(22-3)6-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAGYKWVAMXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

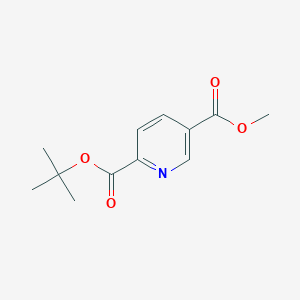

![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)

![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)

![N-[(4-methylphenyl)methylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2506450.png)

![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2506451.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2506455.png)